An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-4-penten-2-ol
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-4-penten-2-ol
Executive Summary
This guide provides a comprehensive technical overview of 2,3-dimethyl-4-penten-2-ol (CAS No. 19781-52-3), a tertiary allylic alcohol of significant interest in synthetic organic chemistry. With a molecular formula of C7H14O, this compound possesses a unique structural architecture, featuring a sterically hindered tertiary alcohol functionality adjacent to a terminal double bond.[1] This arrangement, which also includes a stereocenter at the C3 position, makes it a valuable substrate for investigating complex reaction mechanisms, including regioselective and stereoselective transformations.[1] This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthesis protocol, and explores its characteristic reactivity, positioning it as a versatile building block for more complex molecular architectures.[1]
Physicochemical & Safety Profile
Accurate characterization begins with understanding the fundamental physical properties and safety considerations essential for laboratory handling.
Core Physicochemical Properties
The physical constants of 2,3-dimethyl-4-penten-2-ol are summarized below. These properties are critical for its purification, handling, and use as a reagent in various reaction conditions.
| Property | Value | Source |
| CAS Registry Number | 19781-52-3 | [1][2][3] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Boiling Point | ~142.8 °C (at 760 mmHg) | [1] |
| Density | ~0.832 g/cm³ | [1] |
| Flash Point | 49.9 °C | [1] |
| InChIKey | PGCNLWGJQKSWAP-AATRIKPKSA-N | [2][3] |
Safety & Handling
2,3-Dimethyl-4-penten-2-ol is classified as a flammable liquid and is harmful if swallowed.[1][2] Proper laboratory safety protocols must be strictly followed.
| Hazard Category | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Precautionary Measures | Keep away from heat, sparks, and open flames.[4][5] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][6] | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5] | |
| Incompatible Materials | Strong oxidizing agents.[4] |
Spectroscopic Characterization
The unique structure of 2,3-dimethyl-4-penten-2-ol gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and purity assessment.
Mass Spectrometry (Electron Ionization)
The EI-MS of this compound is characterized by specific fragmentation patterns. While the molecular ion peak (m/z = 114) may be of low abundance, the spectrum is dominated by fragments resulting from cleavage alpha to the oxygen atom.
-
Key Fragments:
-
m/z = 59 (Base Peak): This prominent peak arises from the cleavage between C2 and C3, forming the highly stable, resonance-stabilized oxonium ion, [(CH₃)₂C=OH]⁺. This is a characteristic fragmentation for tertiary alcohols containing a dimethylcarbinol moiety.[2]
-
m/z = 43: Attributed to the isopropyl cation, [CH(CH₃)₂]⁺, or the acetyl cation, [CH₃CO]⁺, from further fragmentation.[2]
-
m/z = 41: Corresponds to the allyl cation, [C₃H₅]⁺.[2]
-
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups present in the molecule. The condensed phase IR spectrum shows characteristic absorption bands.[7]
-
Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.
-
~3080 cm⁻¹ (medium): =C-H stretching for the vinyl group.
-
~2970 cm⁻¹ (strong): C-H stretching of the methyl and methine groups.
-
~1640 cm⁻¹ (medium): C=C stretching of the terminal alkene.
-
~1150 cm⁻¹ (strong): C-O stretching vibration, typical for a tertiary alcohol.
-
~915 cm⁻¹ & ~1000 cm⁻¹ (strong): Out-of-plane C-H bending vibrations confirming the presence of a monosubstituted alkene (-CH=CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~5.8 ppm (1H, ddd): Vinyl proton (-CH=CH₂).
-
~5.1 ppm (2H, m): Terminal vinyl protons (=CH₂).
-
~2.5 ppm (1H, m): Methine proton at C3, coupled to the C3-methyl and the C4-vinyl proton.
-
~1.7 ppm (1H, s): Hydroxyl proton (-OH).
-
~1.2 ppm (6H, s): Two equivalent methyl groups at C2. Their equivalence and singlet nature are due to the absence of adjacent protons.
-
~1.0 ppm (3H, d): Methyl group at C3, appearing as a doublet due to coupling with the C3-proton.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~140 ppm: C4 (alkene, -CH=).
-
~115 ppm: C5 (alkene, =CH₂).
-
~75 ppm: C2 (quaternary carbon bearing the -OH group).
-
~50 ppm: C3 (methine carbon).
-
~25-30 ppm: C2 methyl carbons.
-
~15 ppm: C3 methyl carbon.
-
Synthesis Methodologies
The construction of a sterically hindered tertiary alcohol like 2,3-dimethyl-4-penten-2-ol is most effectively achieved via nucleophilic addition to a ketone.
Principle of Synthesis: Grignard Reaction
The Grignard reaction is the premier method for synthesizing this target molecule.[1] This organometallic reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone. For this specific synthesis, the logical disconnection points to vinylmagnesium bromide as the nucleophile and 3-methyl-2-butanone as the electrophilic ketone. The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of Grignard reagents in forming C-C bonds to create tertiary alcohols.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative lab-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: The flask is charged with 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous diethyl ether.
-
Grignard Addition: Vinylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) is added dropwise via the addition funnel at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates complete consumption of the ketone.
-
Workup: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by fractional distillation or column chromatography to yield pure 2,3-dimethyl-4-penten-2-ol.
Synthesis Workflow Diagram
Caption: Simplified mechanism of the Babler Oxidation.
Significance in Research & Development
2,3-Dimethyl-4-penten-2-ol and related chiral tertiary allylic alcohols are more than just simple molecules; they are crucial building blocks in the synthesis of complex natural products and pharmaceuticals. [1][8]
-
Model Substrate: Its structure is ideal for studying the stereochemical outcomes of reactions involving allylic systems, such as catalytic asymmetric rearrangements. [9]* Synthetic Intermediate: The ability to transform both the alcohol and alkene functionalities allows for the stepwise construction of complex carbon skeletons. For example, the enone product from the Babler oxidation can undergo Michael additions, while the original alkene can be subjected to dihydroxylation or epoxidation to introduce new stereocenters.
-
Access to Chiral Motifs: Asymmetric synthesis strategies can produce enantioenriched forms of this alcohol, which are highly valuable precursors for chiral drug development. [8]The enantioselective synthesis of such tertiary alcohols remains a challenging but important goal in modern organic chemistry. [8]
References
-
2,3-Dimethyl-4-penten-2-ol | CAS 19781-52-3. 1
-
2,3-Dimethyl-4-penten-2-ol | C7H14O | CID 5365340. 2
-
2,3-Dimethyl-4-penten-2-ol Mass Spectrum. 3
-
2,3-Dimethyl-4-penten-2-ol IR Spectrum. 7
-
2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum. 10
-
2,3-Dimethyl-4-penten-2-ol IR Spectrum Data. 11
-
2,3-dimethyl-4-penten-2-ol - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis. 12
-
SAFETY DATA SHEET for 4-Penten-2-ol. 4
-
Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol. 6
-
SAFETY DATA SHEET. 5
-
Catalytic Enantioselective-[1][2]Wittig Rearrangement Breakthrough. 9
-
Synthesis of tertiary allylic alcohols employing the rearrangement products. 8
-
Babler oxidation. 13
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dimethyl-4-penten-2-ol | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethyl-4-penten-2-ol [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2,3-Dimethyl-4-penten-2-ol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. 2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum [chemicalbook.com]
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- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Babler oxidation - Wikipedia [en.wikipedia.org]
